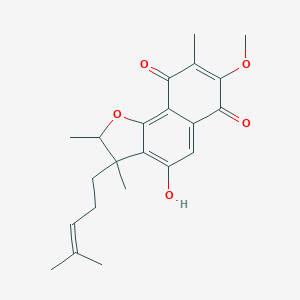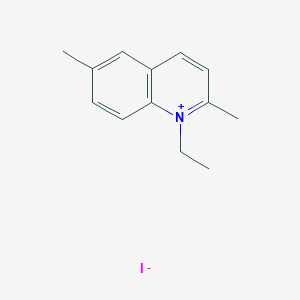
1-Ethyl-2,6-dimethylquinolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2,6-dimethylquinolinium iodide, also known as EDQI, is a quinolinium-based compound that has gained significant attention in scientific research due to its unique properties. EDQI is a cationic dye that is soluble in water and has been used as a fluorescent probe for various biochemical and physiological studies.
作用機序
The mechanism of action of 1-Ethyl-2,6-dimethylquinolinium iodide involves the binding of the cationic dye to negatively charged surfaces such as proteins, DNA, and RNA. The binding of 1-Ethyl-2,6-dimethylquinolinium iodide to these surfaces leads to a change in the fluorescence properties of the dye, which can be used to monitor the interaction.
生化学的および生理学的効果
1-Ethyl-2,6-dimethylquinolinium iodide has been shown to have minimal toxicity and does not affect the viability of cells at low concentrations. However, at high concentrations, 1-Ethyl-2,6-dimethylquinolinium iodide can affect cell viability and lead to cell death. 1-Ethyl-2,6-dimethylquinolinium iodide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide has been shown to have antibacterial and antifungal properties.
実験室実験の利点と制限
One of the major advantages of 1-Ethyl-2,6-dimethylquinolinium iodide is its high sensitivity, which allows for the detection of low concentrations of target molecules. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide is relatively easy to use and does not require complex instrumentation. However, one of the limitations of 1-Ethyl-2,6-dimethylquinolinium iodide is its limited selectivity, which can lead to false positive results. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide can be affected by environmental factors such as pH and temperature, which can affect the fluorescence properties of the dye.
将来の方向性
There are several future directions for the use of 1-Ethyl-2,6-dimethylquinolinium iodide in scientific research. One potential direction is the development of new fluorescent probes based on 1-Ethyl-2,6-dimethylquinolinium iodide that have improved selectivity and sensitivity. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide can be used in the development of biosensors for the detection of various biomolecules. Finally, 1-Ethyl-2,6-dimethylquinolinium iodide can be used in the development of new antibacterial and antifungal agents.
合成法
The synthesis of 1-Ethyl-2,6-dimethylquinolinium iodide involves the reaction of 2,6-dimethylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction leads to the formation of 1-Ethyl-2,6-dimethylquinolinium iodide as a yellowish-green powder, which is then purified through recrystallization.
科学的研究の応用
1-Ethyl-2,6-dimethylquinolinium iodide has been widely used as a fluorescent probe for various biological studies. It has been used to study the interaction of small molecules with proteins, DNA, and RNA. 1-Ethyl-2,6-dimethylquinolinium iodide is also used to study the binding of drugs to proteins and to monitor enzyme activity. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide has been used as a staining agent for the detection of bacteria and fungi.
特性
CAS番号 |
606-93-9 |
|---|---|
製品名 |
1-Ethyl-2,6-dimethylquinolinium iodide |
分子式 |
C13H16IN |
分子量 |
313.18 g/mol |
IUPAC名 |
1-ethyl-2,6-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C13H16N.HI/c1-4-14-11(3)6-7-12-9-10(2)5-8-13(12)14;/h5-9H,4H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
GXVMUJRYBJJHTP-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |
正規SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |
その他のCAS番号 |
606-93-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



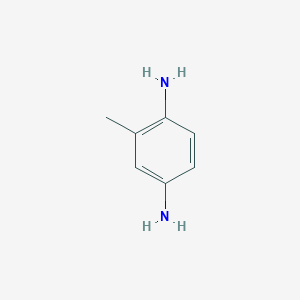
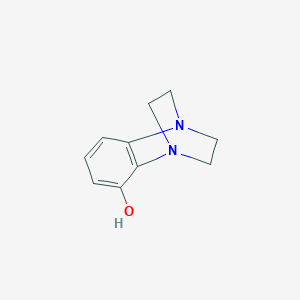

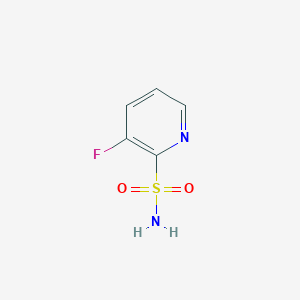
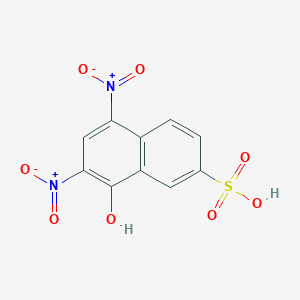
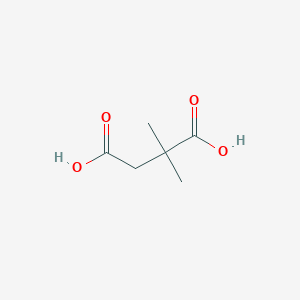
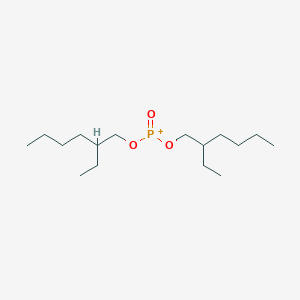
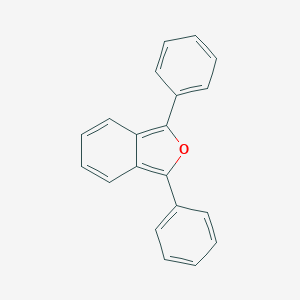
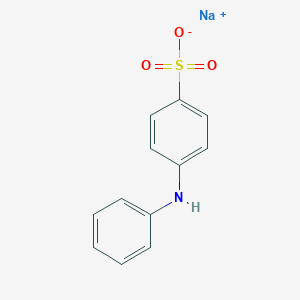
![[1,1'-Biphenyl]-4-sulfonic acid](/img/structure/B146851.png)
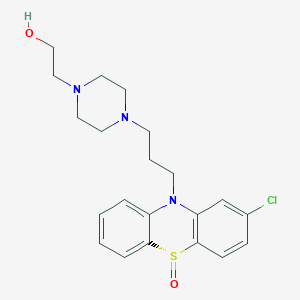
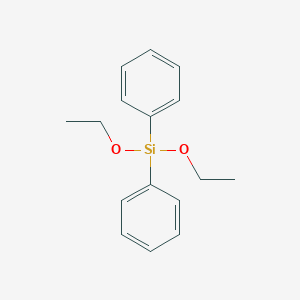
![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)
